molecular formula C19H21N B8386059 1-Benzyl-4-o-tolyl-1,2,3,6-tetrahydropyridine

1-Benzyl-4-o-tolyl-1,2,3,6-tetrahydropyridine

Cat. No. B8386059
M. Wt: 263.4 g/mol
InChI Key: NSIHGCRTVSGGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-o-tolyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C19H21N and its molecular weight is 263.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-o-tolyl-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-o-tolyl-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-4-o-tolyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

1-benzyl-4-(2-methylphenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C19H21N/c1-16-7-5-6-10-19(16)18-11-13-20(14-12-18)15-17-8-3-2-4-9-17/h2-11H,12-15H2,1H3

InChI Key

NSIHGCRTVSGGDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

600 mL of 0.5 M o-tolylmagnesium bromide-tetrahydrofuran solution was cooled to 0° C., and 200 mL of tetrahydrofuran solution of 40.0 g of 1-benzylpiperidin-4-one was dropwise added thereto, over 10 minutes. Cooled with ice, the reaction mixture was stirred further for 30 minutes. Then, aqueous saturated ammonium chloride solution was added thereto to stop the reaction, and this was extracted three times with ethyl acetate. The organic layer was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. 300 mL of trifluoroacetic acid was added to the resulting residue, heated up to 80° C., and stirred for 2 hours. The reaction liquid was concentrated under reduced pressure, the residue was neutralized with aqueous saturated sodium hydrogencarbonate solution, and then extracted with ethyl acetate. The organic layer was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=20/1 to 10/1) to obtain 39.9 g of the entitled compound as a pale brown oily substance.
Name
o-tolylmagnesium bromide tetrahydrofuran
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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